molecular formula C11H16N4O2 B1482962 1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098075-69-3

1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1482962
CAS RN: 2098075-69-3
M. Wt: 236.27 g/mol
InChI Key: RUJIRTYJAKURAQ-UHFFFAOYSA-N
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Description

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (APTMC) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of 1-H-1,2,3-triazole and is used in a variety of experiments and studies. APTMC has been used in a range of studies, including those related to the synthesis of drugs and other compounds, as well as studies related to the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.

Scientific Research Applications

  • Antimicrobial Activity : Triazole derivatives have been synthesized and tested for their antimicrobial efficacy. For instance, novel derivatives such as (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one have shown moderate to good activity against bacterial and fungal organisms, indicating the potential of triazole compounds in developing new antimicrobials (Swamy et al., 2019).

  • Antioxidant Activities : Certain triazole derivatives, specifically those synthesized through a Vilsmeier–Haack reaction approach, exhibited broad-spectrum antimicrobial activities along with moderate to good antioxidant properties. This suggests the utility of triazole compounds in contexts requiring antioxidant capabilities (Bhat et al., 2016).

  • α-Glycosidase Inhibition : Some triazole compounds have been identified as active α-glycosidase inhibition agents. This enzymatic inhibition is significant for therapeutic strategies against diseases like diabetes, where α-glycosidase plays a crucial role in carbohydrate digestion (Gonzaga et al., 2016).

  • Catalytic Applications : Triazole derivatives have been used as ligands in palladium complexes, which were efficient catalysts for reactions such as the Suzuki–Miyaura coupling. This highlights the importance of triazole compounds in catalysis and synthetic chemistry applications (Singh et al., 2017).

properties

IUPAC Name

1-[(1-acetylpiperidin-2-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-9(17)15-5-3-2-4-11(15)7-14-6-10(8-16)12-13-14/h6,8,11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJIRTYJAKURAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-((1-acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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